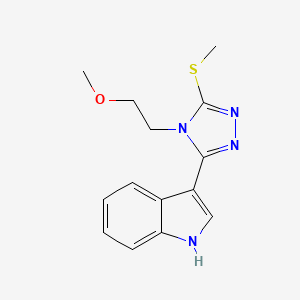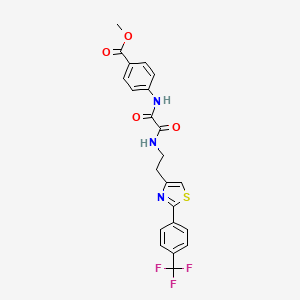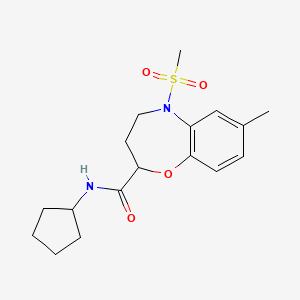![molecular formula C23H17NO5 B11251605 4-methyl-6-[(4-nitrobenzyl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B11251605.png)
4-methyl-6-[(4-nitrobenzyl)oxy]-3-phenyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-METHYL-6-[(4-NITROPHENYL)METHOXY]-3-PHENYL-2H-CHROMEN-2-ONE is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, including a methyl group, a nitrophenylmethoxy group, and a phenyl group. These substitutions confer distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-6-[(4-NITROPHENYL)METHOXY]-3-PHENYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the substituents through various organic reactions. For example, the chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Subsequent steps involve the introduction of the methyl group, nitrophenylmethoxy group, and phenyl group through reactions such as Friedel-Crafts alkylation, nucleophilic substitution, and electrophilic aromatic substitution. Each step requires specific reaction conditions, including the use of appropriate solvents, catalysts, and temperature control to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 4-METHYL-6-[(4-NITROPHENYL)METHOXY]-3-PHENYL-2H-CHROMEN-2-ONE may involve the use of continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the compound in high purity.
化学反应分析
Types of Reactions
4-METHYL-6-[(4-NITROPHENYL)METHOXY]-3-PHENYL-2H-CHROMEN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the nitro group can yield amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives of the compound.
科学研究应用
4-METHYL-6-[(4-NITROPHENYL)METHOXY]-3-PHENYL-2H-CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 4-METHYL-6-[(4-NITROPHENYL)METHOXY]-3-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The nitrophenyl group may play a role in its interaction with cellular components, leading to the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
4-METHYL-6-[(4-AMINOPHENYL)METHOXY]-3-PHENYL-2H-CHROMEN-2-ONE: Similar structure but with an amino group instead of a nitro group.
4-METHYL-6-[(4-HYDROXYPHENYL)METHOXY]-3-PHENYL-2H-CHROMEN-2-ONE: Similar structure but with a hydroxyl group instead of a nitro group.
4-METHYL-6-[(4-METHYLPHENYL)METHOXY]-3-PHENYL-2H-CHROMEN-2-ONE: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 4-METHYL-6-[(4-NITROPHENYL)METHOXY]-3-PHENYL-2H-CHROMEN-2-ONE imparts unique chemical and biological properties, such as increased reactivity and potential biological activity. This makes it distinct from its analogs with different substituents, which may have different reactivity and biological profiles.
属性
分子式 |
C23H17NO5 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
4-methyl-6-[(4-nitrophenyl)methoxy]-3-phenylchromen-2-one |
InChI |
InChI=1S/C23H17NO5/c1-15-20-13-19(28-14-16-7-9-18(10-8-16)24(26)27)11-12-21(20)29-23(25)22(15)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
InChI 键 |
UIQHVFIAFNTCIK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B11251544.png)
![N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide](/img/structure/B11251547.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B11251556.png)

![N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methoxyaniline](/img/structure/B11251563.png)
![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)cyclopentanamine](/img/structure/B11251566.png)
![2-(Methylsulfanyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B11251571.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B11251578.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11251583.png)
![N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B11251591.png)
![3-[4-(4-ethoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B11251600.png)
![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11251606.png)

